molecular formula C18H16N4O2 B2679594 2-{[1-(Pyridine-4-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline CAS No. 2097930-09-9

2-{[1-(Pyridine-4-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline

Cat. No.: B2679594
CAS No.: 2097930-09-9
M. Wt: 320.352
InChI Key: ZIUHGFMYODZLAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[1-(Pyridine-4-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline is a complex organic compound that features a quinoxaline core linked to a pyrrolidine ring via an ether bond

Mechanism of Action

The mechanism of action of compounds containing pyrrolidine and pyridine rings can vary depending on the specific compound and its biological target .

Safety and Hazards

The safety and hazards of compounds containing pyrrolidine and pyridine rings can vary depending on the specific compound. Some compounds with these rings have been used as fungicides, antibiotics, anti-inflammatory drugs, cholesterol-reducing drugs, anti-tubercular, and antitumor agents .

Future Directions

The future directions for research on compounds containing pyrrolidine and pyridine rings are promising. These compounds have diverse therapeutic applications and are known to inhibit reverse transcriptase in case of human immune deficiency virus type 1 (HIV-1) and cellular DNA polymerases protein kinases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(Pyridine-4-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline typically involves multiple steps, starting with the preparation of the quinoxaline core. One common method involves the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions to form the quinoxaline ring . The pyrrolidine ring can be synthesized separately through various methods, including the cyclization of amino acids or the reduction of pyrrolidones .

The final step involves the coupling of the pyrrolidine derivative with the quinoxaline core. This can be achieved through nucleophilic substitution reactions, where the hydroxyl group of the quinoxaline reacts with the pyrrolidine derivative in the presence of a suitable base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-{[1-(Pyridine-4-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Electrophiles such as alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Quinoxaline N-oxides

    Reduction: Dihydroquinoxalines

    Substitution: Various substituted pyrrolidine derivatives

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[1-(Pyridine-4-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline is unique due to its combination of a quinoxaline core and a pyrrolidine ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

pyridin-4-yl-(3-quinoxalin-2-yloxypyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O2/c23-18(13-5-8-19-9-6-13)22-10-7-14(12-22)24-17-11-20-15-3-1-2-4-16(15)21-17/h1-6,8-9,11,14H,7,10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIUHGFMYODZLAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC3=CC=CC=C3N=C2)C(=O)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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